molecular formula C9H8ClF3 B6302554 1-Chloro-4-ethyl-2-(trifluoromethyl)benzene CAS No. 89032-04-2

1-Chloro-4-ethyl-2-(trifluoromethyl)benzene

Cat. No. B6302554
CAS RN: 89032-04-2
M. Wt: 208.61 g/mol
InChI Key: YUWJFTJXZVHBBF-UHFFFAOYSA-N
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Description

1-Chloro-4-ethyl-2-(trifluoromethyl)benzene (CETB) is an organic compound with a wide range of applications in both scientific research and industrial processes. CETB is a colorless liquid that is insoluble in water but soluble in many organic solvents. It is used in the synthesis of a variety of compounds, and is used in a variety of scientific research applications.

Scientific Research Applications

1-Chloro-4-ethyl-2-(trifluoromethyl)benzene is used in a variety of scientific research applications. It is used in the synthesis of organic compounds such as dyes, pharmaceuticals, and polymers additives. It is also used in the synthesis of heterocyclic compounds such as pyridines and quinolines. 1-Chloro-4-ethyl-2-(trifluoromethyl)benzene is also used in the synthesis of fluorinated compounds, and is used in the study of molecular structure and reactivity.

Mechanism of Action

1-Chloro-4-ethyl-2-(trifluoromethyl)benzene is used as a reagent in organic synthesis reactions. It can be used as an electrophile in nucleophilic substitution reactions, and can be used to form carbon-carbon bonds. It can also be used to form carbon-heteroatom bonds, and can be used in a variety of other reactions such as alkylation, acylation, and amination.
Biochemical and Physiological Effects
1-Chloro-4-ethyl-2-(trifluoromethyl)benzene is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of compounds that may have biochemical and physiological effects. Therefore, it is important to be aware of the potential effects of any compounds synthesized with 1-Chloro-4-ethyl-2-(trifluoromethyl)benzene.

Advantages and Limitations for Lab Experiments

1-Chloro-4-ethyl-2-(trifluoromethyl)benzene is a versatile reagent that can be used in a variety of synthetic reactions. It is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and easy to obtain. However, 1-Chloro-4-ethyl-2-(trifluoromethyl)benzene is not soluble in water and must be handled carefully to avoid contact with skin and eyes.

Future Directions

1-Chloro-4-ethyl-2-(trifluoromethyl)benzene has a wide range of applications in both scientific research and industrial processes. Future research could focus on developing new methods for the synthesis of 1-Chloro-4-ethyl-2-(trifluoromethyl)benzene and new applications for 1-Chloro-4-ethyl-2-(trifluoromethyl)benzene in organic synthesis. Additionally, research could focus on developing new methods for the use of 1-Chloro-4-ethyl-2-(trifluoromethyl)benzene in the synthesis of fluorinated compounds and heterocyclic compounds. Finally, research could focus on the potential biochemical and physiological effects of compounds synthesized with 1-Chloro-4-ethyl-2-(trifluoromethyl)benzene.

Synthesis Methods

1-Chloro-4-ethyl-2-(trifluoromethyl)benzene is synthesized through a two-step process. The first step involves the formation of 1-chloro-4-ethylbenzene (CEB) by reacting 4-ethylaniline with phosphorus oxychloride (POCl3) in a solvent such as dichloromethane. The second step involves the reaction of CEB with trifluoromethanesulfonic anhydride (TFMS) in a solvent such as dichloroethane to form 1-Chloro-4-ethyl-2-(trifluoromethyl)benzene.

properties

IUPAC Name

1-chloro-4-ethyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWJFTJXZVHBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10534361
Record name 1-Chloro-4-ethyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10534361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-ethyl-2-(trifluoromethyl)benzene

CAS RN

89032-04-2
Record name 1-Chloro-4-ethyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10534361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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